REACTION_CXSMILES
|
F[C:2](F)(F)[C:3]1[CH:8]=CC=C[C:4]=1P([C:16]1[CH:21]=CC=CC=1)C1C=CC=CC=1.C[OH:25].[O:26]1[CH2:31][CH2:30][O:29][CH2:28][CH2:27]1>[Pd](Cl)Cl>[C:4]([O:26][CH3:27])(=[O:25])[CH:3]([CH3:8])[CH3:2].[C:30]([O:29][CH3:28])(=[O:25])[CH2:31][CH2:21][CH3:16]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
palladium chloride
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[Pd](Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After flushing with nitrogen
|
Type
|
ADDITION
|
Details
|
10 gms of liquid propylene was added
|
Type
|
CUSTOM
|
Details
|
continued at 120° C.
|
Type
|
TEMPERATURE
|
Details
|
The autoclave was then cooled
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
F[C:2](F)(F)[C:3]1[CH:8]=CC=C[C:4]=1P([C:16]1[CH:21]=CC=CC=1)C1C=CC=CC=1.C[OH:25].[O:26]1[CH2:31][CH2:30][O:29][CH2:28][CH2:27]1>[Pd](Cl)Cl>[C:4]([O:26][CH3:27])(=[O:25])[CH:3]([CH3:8])[CH3:2].[C:30]([O:29][CH3:28])(=[O:25])[CH2:31][CH2:21][CH3:16]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
palladium chloride
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[Pd](Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After flushing with nitrogen
|
Type
|
ADDITION
|
Details
|
10 gms of liquid propylene was added
|
Type
|
CUSTOM
|
Details
|
continued at 120° C.
|
Type
|
TEMPERATURE
|
Details
|
The autoclave was then cooled
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |